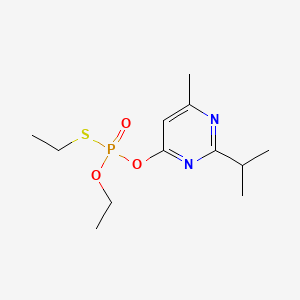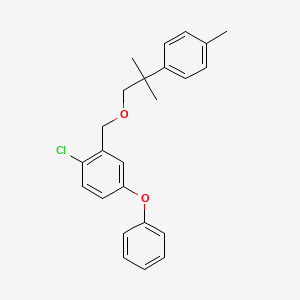
beta-Eudesmol cis epimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Beta-Eudesmol can be synthesized through various methods, including the extraction from natural sources like Atractylodes lancea . The synthetic routes often involve the use of sesquiterpenoid precursors and specific reaction conditions to achieve the desired stereochemistry .
Industrial Production Methods: : Industrial production of beta-Eudesmol typically involves the cultivation of plants rich in this compound, followed by extraction and purification processes . Techniques such as steam distillation and solvent extraction are commonly used to isolate beta-Eudesmol from plant materials .
Analyse Des Réactions Chimiques
Types of Reactions: : Beta-Eudesmol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride are employed to reduce beta-Eudesmol.
Substitution: Halogenation reactions using reagents like bromine can lead to the formation of halogenated derivatives.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of beta-Eudesmol .
Applications De Recherche Scientifique
Beta-Eudesmol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sesquiterpenoids.
Biology: Studied for its effects on cell proliferation, adhesion, and migration.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective properties
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
Mécanisme D'action
Beta-Eudesmol exerts its effects through various molecular targets and pathways:
Nicotinic Acetylcholine Receptor: Blocks the receptor channel in skeletal muscles, leading to muscle relaxation.
NF-κB Pathway: Inhibits the NF-κB signaling pathway, reducing inflammation and oxidative stress.
STAT1/3 Phosphorylation: Inhibits phosphorylation, leading to reduced tumor growth and angiogenesis.
Comparaison Avec Des Composés Similaires
Beta-Eudesmol is compared with other sesquiterpenoids such as:
Atractylon: Found in Atractylodes chinensis, known for its gastric disorder treatment properties.
Nardostachys jatamansi: Contains similar sesquiterpenoids with neuroprotective effects.
Beta-Eudesmol is unique due to its specific stereochemistry and diverse biological activities, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
202216-00-0 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2-[(2R,4aR,8aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15-/m1/s1 |
Clé InChI |
BOPIMTNSYWYZOC-UMVBOHGHSA-N |
SMILES isomérique |
C[C@]12CCCC(=C)[C@H]1C[C@@H](CC2)C(C)(C)O |
SMILES canonique |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















